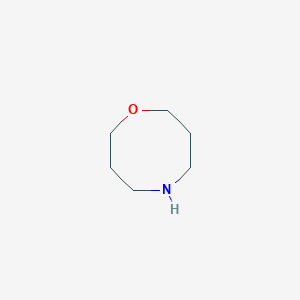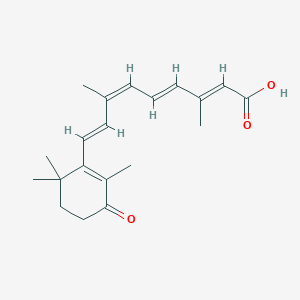
4-酮-9-顺式维甲酸
描述
4-Keto 9-cis Retinoic Acid is a derivative of retinoic acid, a metabolite of vitamin A. This compound is known for its significant role in cellular differentiation, growth, and apoptosis. It is particularly notable for its ability to bind to retinoic acid receptors and retinoid X receptors, influencing gene transcription and cellular processes.
科学研究应用
4-Keto 9-cis Retinoic Acid has a wide range of applications in scientific research:
作用机制
Target of Action
4-Keto 9-cis Retinoic Acid, an endogenous retinoic acid isomer, primarily targets both retinoic acid receptors (RAR) and retinoid X receptors (RXR) . These receptors are part of the steroid receptor superfamily and play a crucial role in regulating retinoid-responsive pathways .
Mode of Action
The compound binds to its targets, the RAR and RXR receptors, triggering gene transcription and further consequences in gene regulation . This functional heterodimer activation later results in gene activation or inactivation . It is also known to inhibit cell proliferation and induce cell differentiation .
Biochemical Pathways
The retinoic acid pathway is the primary biochemical pathway affected by 4-Keto 9-cis Retinoic Acid . The activation of this pathway leads to the regulation of various downstream effects, including cellular differentiation and organ development . It also plays a role in the dual function of aldehyde dehydrogenase (ALDH) family enzymes .
Pharmacokinetics
The pharmacokinetics of 4-Keto 9-cis Retinoic Acid demonstrate a wide degree of interpatient variability and decrease over time when administered on a daily basis . The bioavailability of 9-cis Retinoic Acid in rat was found to be 11% and the elimination half-life (t1/2) was 35 min .
Result of Action
The molecular and cellular effects of 4-Keto 9-cis Retinoic Acid’s action include the regulation of growth and differentiation of cells . It has been reported to induce apoptosis in vitro, and to inhibit the growth of human neuroblastoma xenografts in vivo . It also inhibits adipogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Keto 9-cis Retinoic Acid. For instance, the compound’s action can be influenced by the presence of other compounds in the environment, such as other retinoids . .
生化分析
Biochemical Properties
4-Keto 9-cis Retinoic Acid interacts with various enzymes, proteins, and other biomolecules. The retinoid-converting enzymes in animals and bacteria, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase, play a significant role in its biochemical reactions .
Cellular Effects
4-Keto 9-cis Retinoic Acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It stimulates immune cell adhesion in both integrin-dependent and integrin-independent manners .
Molecular Mechanism
At the molecular level, 4-Keto 9-cis Retinoic Acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 4-Keto 9-cis Retinoic Acid change over time in laboratory settings. It has been observed that it has a significant impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Keto 9-cis Retinoic Acid vary with different dosages in animal models. At given dosages, the treatment with 4-Keto 9-cis Retinoic Acid caused significant toxic side effects .
Metabolic Pathways
4-Keto 9-cis Retinoic Acid is involved in various metabolic pathways. It interacts with enzymes or cofactors and has effects on metabolic flux or metabolite levels .
Transport and Distribution
4-Keto 9-cis Retinoic Acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-Keto 9-cis Retinoic Acid and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Keto 9-cis Retinoic Acid typically involves the oxidation of 9-cis retinoic acid. This process can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the stability of the product .
Industrial Production Methods: Industrial production of 4-Keto 9-cis Retinoic Acid involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 4-Keto 9-cis Retinoic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to 9-cis retinoic acid or other less oxidized forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation Products: More oxidized retinoic acid derivatives.
Reduction Products: 9-cis retinoic acid and other reduced forms.
Substitution Products: Compounds with substituted functional groups.
相似化合物的比较
All-trans Retinoic Acid: Another retinoic acid derivative with similar biological activities but different receptor binding affinities.
13-cis Retinoic Acid: Known for its use in acne treatment, it has different pharmacokinetic properties compared to 4-Keto 9-cis Retinoic Acid.
4-oxo-9-cis Retinoic Acid: A closely related compound with similar oxidation states and biological activities.
Uniqueness: 4-Keto 9-cis Retinoic Acid is unique due to its specific binding affinities and the distinct pathways it influences. Its ability to modulate both retinoic acid receptors and retinoid X receptors makes it a valuable compound in research and therapeutic applications.
属性
IUPAC Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-NAXRMXIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312942 | |
| Record name | 9-cis-4-Oxoretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150737-18-1 | |
| Record name | 9-cis-4-Oxoretinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150737-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-cis-4-Oxoretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


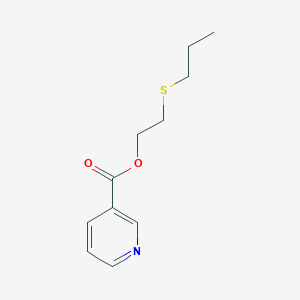
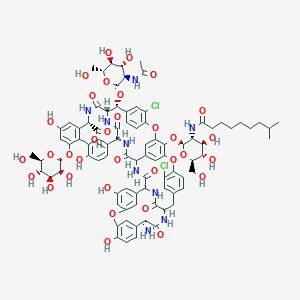
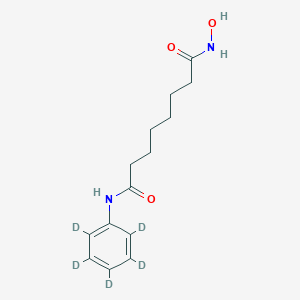
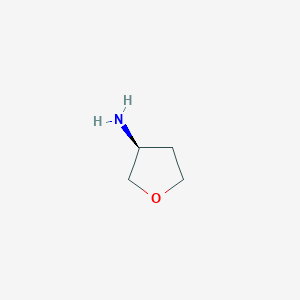
![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)
![(3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B21386.png)
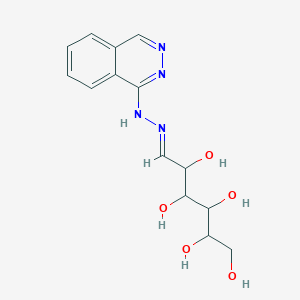

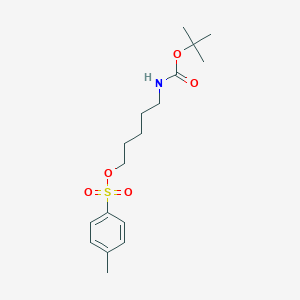
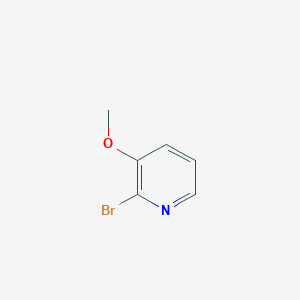
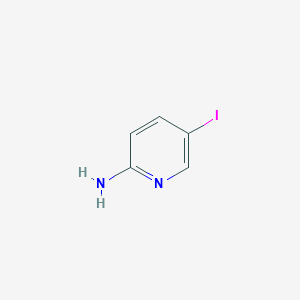
![3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21401.png)
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21403.png)
